Increased Molecular Weight and Lipophilicity
1,5-Dimethyl-2-(propan-2-yl)azepane exhibits a molecular weight of 169.307 g/mol, representing a 70.7% increase over the parent azepane (99.17 g/mol) [1]. This mass augmentation is accompanied by an estimated XLogP3 value of approximately 3.2–3.5 (predicted), substantially higher than azepane's XLogP3 of 1.2, indicating markedly enhanced lipophilicity [1][2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 169.307 g/mol; Predicted XLogP3 ~3.2–3.5 |
| Comparator Or Baseline | Azepane: MW = 99.17 g/mol; XLogP3 = 1.2 |
| Quantified Difference | MW increase: +70.7%; XLogP3 increase: ~+2.0–2.3 log units |
| Conditions | PubChem computed descriptors (XLogP3 3.0) and predictive models |
Why This Matters
Higher lipophilicity influences membrane permeability and CNS penetration potential, making the compound a more suitable candidate for designing blood-brain-barrier penetrant molecules compared to the parent azepane.
- [1] PubChem. Azepane (CID 8119). National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Predicted XLogP3 based on structural similarity and computational models (e.g., XLogP3 for C11H23N analogs ranges from 3.1 to 3.5; see PubChem entries for related amines). View Source
